molecular formula C13H10ClNO2 B4319913 2-chloro-3-(cyclopropylamino)naphthoquinone

2-chloro-3-(cyclopropylamino)naphthoquinone

Cat. No.: B4319913
M. Wt: 247.67 g/mol
InChI Key: OFILXJSKEWNQAA-UHFFFAOYSA-N
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Description

2-chloro-3-(cyclopropylamino)naphthoquinone is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(cyclopropylamino)naphthoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-3-(cyclopropylamino)naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria. The molecular targets include cellular enzymes and DNA, which are damaged by the ROS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(cyclopropylamino)naphthoquinone is unique due to the presence of the cyclopropylamino group, which enhances its biological activity and specificity. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties compared to other naphthoquinones .

Properties

IUPAC Name

2-chloro-3-(cyclopropylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-11(15-7-5-6-7)13(17)9-4-2-1-3-8(9)12(10)16/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILXJSKEWNQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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